An In-depth Technical Guide to 2-Hydroxy-2-phenylbutyramide: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-Hydroxy-2-phenylbutyramide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-2-phenylbutyramide, a chiral α-hydroxy amide, has garnered interest in the field of medicinal chemistry, primarily for its notable anticonvulsant properties.[1] This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and potential applications, with a focus on providing actionable insights for researchers and professionals in drug development.
Chemical Identity and Physicochemical Properties
2-Hydroxy-2-phenylbutyramide, also known as α-Ethyl-α-hydroxybenzeneacetamide, is a molecule with a stereocenter at the carbon bearing the hydroxyl, phenyl, and amide groups.
| Property | Value | Source |
| CAS Number | 131802-71-6 | LetoPharm |
| Molecular Formula | C₁₀H₁₃NO₂ | [2] |
| Molecular Weight | 179.22 g/mol | [2] |
| IUPAC Name | 2-hydroxy-2-phenylbutanamide | [2] |
| Boiling Point | 358.5°C at 760 mmHg | LetoPharm |
| Density | 1.16 g/cm³ | LetoPharm |
Structure
Caption: Chemical structure of 2-Hydroxy-2-phenylbutyramide.
Synthesis of 2-Hydroxy-2-phenylbutyramide
The synthesis of 2-Hydroxy-2-phenylbutyramide can be approached as a two-stage process: first, the synthesis of the precursor 2-hydroxy-2-phenylbutanoic acid, followed by its amidation.
Stage 1: Synthesis of 2-Hydroxy-2-phenylbutanoic Acid via the Cyanohydrin Pathway
This method involves the formation of a cyanohydrin from propiophenone, followed by hydrolysis to the corresponding carboxylic acid.
Caption: Synthesis of 2-hydroxy-2-phenylbutanoic acid from propiophenone.
Materials:
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Propiophenone
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Sodium cyanide (NaCN)
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Sulfuric acid (H₂SO₄)
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Diethyl ether
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Sodium bicarbonate (NaHCO₃)
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Hydrochloric acid (HCl)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Cyanohydrin Formation:
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In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and the flask is cooled in an ice bath.
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Propiophenone is added dropwise to the stirred cyanide solution.
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After the addition of propiophenone, a dilute solution of sulfuric acid is added slowly through the dropping funnel. The reaction mixture is stirred for several hours at a low temperature.
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The reaction is monitored by thin-layer chromatography (TLC) until the propiophenone is consumed.
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The mixture is then extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.
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The solvent is removed under reduced pressure to yield the crude cyanohydrin intermediate.
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Hydrolysis to Carboxylic Acid:
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The crude cyanohydrin is refluxed with a mixture of concentrated hydrochloric acid and water for several hours.
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The progress of the hydrolysis is monitored by TLC.
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After completion, the reaction mixture is cooled, and the product is extracted with diethyl ether.
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The ether extract is washed with a saturated solution of sodium bicarbonate to extract the carboxylic acid as its sodium salt.
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The aqueous bicarbonate layer is carefully acidified with concentrated HCl to precipitate the 2-hydroxy-2-phenylbutanoic acid.
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The precipitated acid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
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Stage 2: Amidation of 2-Hydroxy-2-phenylbutanoic Acid
A reliable method for the amidation of the precursor acid involves a two-step process of esterification followed by reaction with ammonia.[1]
Caption: Amidation of 2-hydroxy-2-phenylbutanoic acid.
Materials:
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2-Hydroxy-2-phenylbutanoic acid
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Methanol
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Concentrated sulfuric acid
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Ammonia (aqueous or gas)
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Dichloromethane
Procedure:
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Esterification:
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2-Hydroxy-2-phenylbutanoic acid is dissolved in an excess of methanol.
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A catalytic amount of concentrated sulfuric acid is carefully added.
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The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
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The excess methanol is removed under reduced pressure.
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The residue is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution and then with brine.
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The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the methyl ester.
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Aminolysis:
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The methyl 2-hydroxy-2-phenylbutanoate is dissolved in a suitable solvent like methanol.
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The solution is saturated with ammonia gas at a low temperature, or a concentrated aqueous solution of ammonia is added.
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The reaction vessel is sealed and stirred at room temperature for several hours to days.
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The progress of the reaction is monitored by TLC.
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Upon completion, the solvent and excess ammonia are removed under reduced pressure.
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The crude 2-Hydroxy-2-phenylbutyramide can be purified by recrystallization.
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Therapeutic Potential: Anticonvulsant Activity
Research has shown that 2-Hydroxy-2-phenylbutyramide and its individual enantiomers possess significant anticonvulsant activity.[1] Studies in mouse models have demonstrated its efficacy against pentylenetetrazol-induced seizures.[1] Interestingly, while both enantiomers show similar peak anticonvulsant effects, there are variations in the time course of their activity.[1] The (-)-enantiomer has been reported to exhibit the lowest neurotoxicity in the rotarod ataxia test.[1]
Spectroscopic Data
The structural confirmation of 2-Hydroxy-2-phenylbutyramide relies on various spectroscopic techniques.
| Spectroscopic Data | Observations |
| ¹H NMR | Expected signals would include those for the aromatic protons of the phenyl group, the ethyl group protons (a triplet and a quartet), a broad singlet for the hydroxyl proton, and two broad singlets for the amide protons. |
| ¹³C NMR | PubChem lists the ¹³C NMR spectrum, which would show characteristic peaks for the aromatic carbons, the quaternary carbon attached to the hydroxyl and phenyl groups, the carbonyl carbon of the amide, and the carbons of the ethyl group.[2] |
| IR Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, N-H stretches of the amide, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band), as well as aromatic C-H and C=C stretches. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the amide group and the ethyl group. PubChem provides GC-MS data for this compound.[2] |
Conclusion
2-Hydroxy-2-phenylbutyramide is a molecule of significant interest due to its demonstrated anticonvulsant properties. The synthetic routes outlined in this guide, particularly the cyanohydrin pathway for the precursor acid followed by esterification and aminolysis, provide a reliable framework for its preparation in a laboratory setting. Further investigation into the stereospecific synthesis and pharmacological evaluation of its enantiomers could pave the way for the development of new therapeutic agents for seizure disorders. The detailed protocols and compiled data in this guide are intended to support and facilitate such research endeavors.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 86230, 2-Hydroxy-2-phenylbutyramide. Retrieved from [Link].
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LetoPharm Limited. (n.d.). 2-hydroxy-2-phenylbutyramide | CAS:#131802-71-6. Retrieved from [Link].
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Tang, P. (2012). Boric acid catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 89, 432. [Link].
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 287322, 2-Hydroxy-2-phenylbutanoic acid. Retrieved from [Link].
- Charpentier, J. R., & Elzbieta, P. (1985). Process for preparation of cyanohydrins. (WO 1985/000166 A1).
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Perales, A., Cocolakis, E., & Goya, P. (1986). Stereoselective anticonvulsant activity of the enantiomers of (+/-)-2-hydroxy-2-phenylbutyramide. Arzneimittel-Forschung, 36(9), 1340-1342. [Link].
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Kunishima, M., Kawachi, C., Hioki, K., Terao, K., & Tani, S. (2001). Direct Preparation of Primary Amides by Reaction of Carboxylic Acids and Ammonia in Alcohols Using DMT-MM. Tetrahedron, 57(8), 1551-1558. [Link].
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ThaiScience. (n.d.). Synthesis of Phenobarbital, An anticonvulsant Drug. Retrieved from [Link].
